![molecular formula C13H9ClF3NS B14451124 3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline CAS No. 79576-19-5](/img/structure/B14451124.png)
3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline is an organic compound characterized by the presence of a chloro, trifluoromethyl, and sulfanyl group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline typically involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with a suitable sulfanylating agent. One common method is the use of thiourea as the sulfanylating agent under acidic conditions. The reaction proceeds through the formation of an intermediate isothiourea, which then undergoes hydrolysis to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing its lipophilicity and stability. The sulfanyl group may participate in covalent bonding with the target, leading to inhibition or modulation of its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)aniline
- 4-Chloro-3-(trifluoromethyl)aniline
- 4-Amino-3-chlorobenzotrifluoride
Comparison
Compared to its analogs, 3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
79576-19-5 |
|---|---|
Molekularformel |
C13H9ClF3NS |
Molekulargewicht |
303.73 g/mol |
IUPAC-Name |
3-[2-chloro-4-(trifluoromethyl)phenyl]sulfanylaniline |
InChI |
InChI=1S/C13H9ClF3NS/c14-11-6-8(13(15,16)17)4-5-12(11)19-10-3-1-2-9(18)7-10/h1-7H,18H2 |
InChI-Schlüssel |
QDQBFURABOZLDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)SC2=C(C=C(C=C2)C(F)(F)F)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


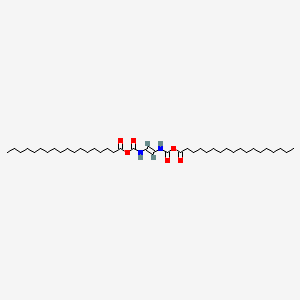

![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14451054.png)
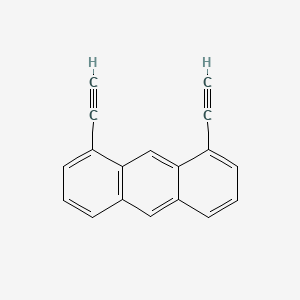
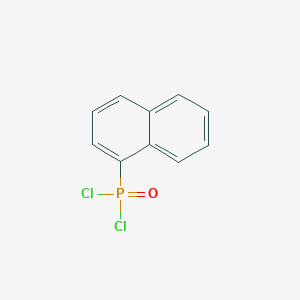

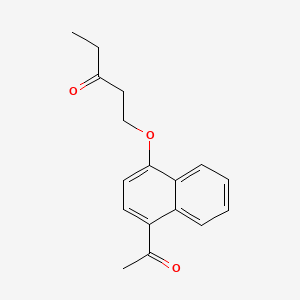
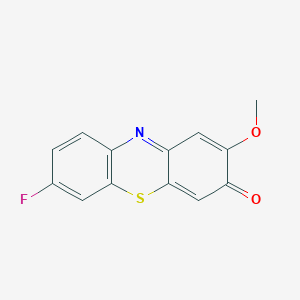

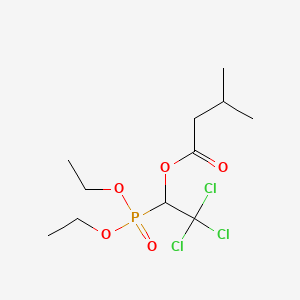
![N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14451103.png)
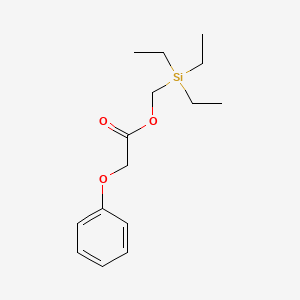
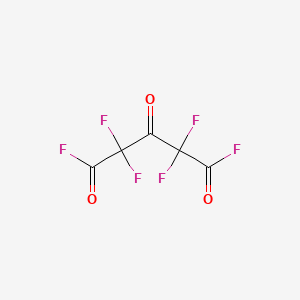
![2,5-Bis[4-(hexyloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B14451132.png)
